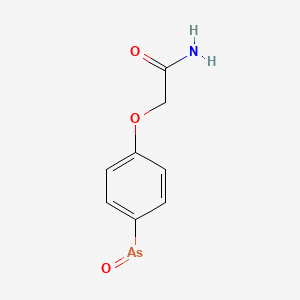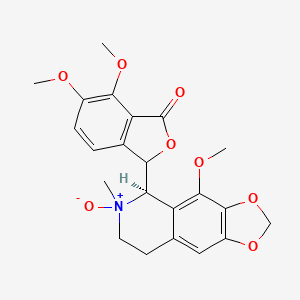![molecular formula C5H8O2 B12799464 2,6-Dioxabicyclo[2.2.1]heptane CAS No. 55387-86-5](/img/structure/B12799464.png)
2,6-Dioxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency in producing the desired bicyclic structure with high stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions has been reported to achieve high yields and diastereoselectivity, making it a preferred method for large-scale production .
化学反应分析
Types of Reactions: 2,6-Dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further utilized in different chemical syntheses .
科学研究应用
2,6-Dioxabicyclo[2.2.1]heptane has found applications in several fields:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
作用机制
The mechanism by which 2,6-Dioxabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding protein 2a, it binds to the allosteric site of the protein, preventing the crosslinking of the bacterial cell wall and rendering the bacteria susceptible to β-lactam antibiotics . This mechanism is crucial in overcoming antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA).
相似化合物的比较
7-Oxabicyclo[2.2.1]heptane: Similar in structure but differs in the position of the oxygen bridge.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different reactivity and applications.
Uniqueness: 2,6-Dioxabicyclo[2.2.1]heptane is unique due to its specific oxygen bridge positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the development of new antibiotics and materials .
属性
CAS 编号 |
55387-86-5 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC 名称 |
2,6-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-5(1)7-3-4/h4-5H,1-3H2 |
InChI 键 |
ZDZNVLCENAFWPD-UHFFFAOYSA-N |
规范 SMILES |
C1C2COC1OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
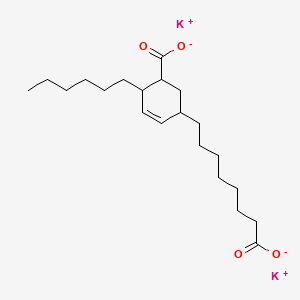
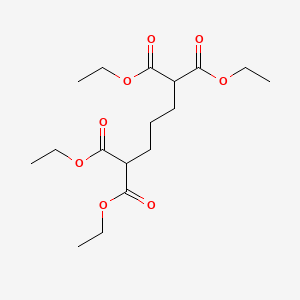
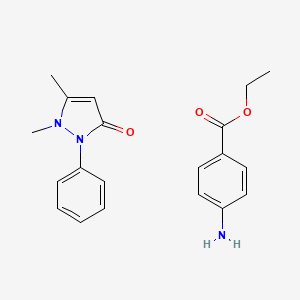
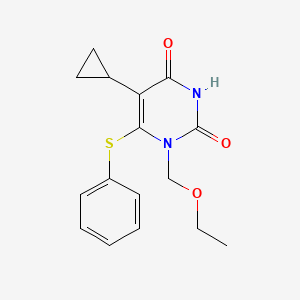
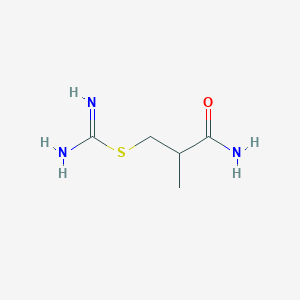
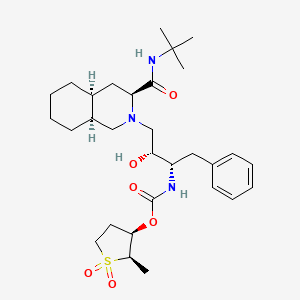
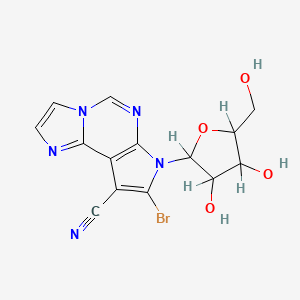

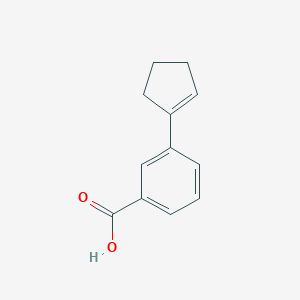
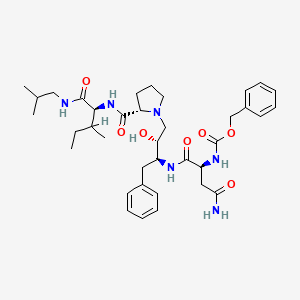
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
